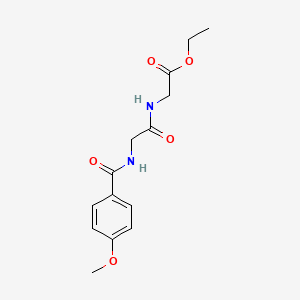![molecular formula C17H19F3N6 B5523014 2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5523014.png)
2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-4-ones involves a practical three-component method under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates and trimethyl orthoformate. This method emphasizes pot- and step-economy and convenient chromatography-free product isolation, suggesting a potentially efficient approach for synthesizing complex molecules like the one (Ng et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds related to the one can be quite complex, with specific configurations and bonding patterns. For instance, coordination polymers based on similar pyrimidin-2-amine structures demonstrate octahedral coordination with nitrogen ligands occupying axial positions, highlighting the structural complexity and the potential for diverse molecular interactions (Perdih, 2016).
Chemical Reactions and Properties
Chemical reactions involving pyridopyrimidin derivatives, such as cyclocondensation reactions, are key to synthesizing various heterocyclic compounds. These reactions often involve catalysts and specific conditions to yield structurally diverse derivatives, which may include the target compound or its analogs. The process highlights the reactivity and versatility of such compounds in chemical synthesis (Ezzati et al., 2017).
Physical Properties Analysis
The physical properties of complex molecules like "2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine" can be inferred from related compounds. For example, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been synthesized with specific physical characteristics, such as high affinity and selectivity, which could be relevant to the physical properties of the target compound (Kumar et al., 2011).
Chemical Properties Analysis
The chemical properties of such a molecule would likely be characterized by its reactivity and interactions with other chemical entities. The synthesis and characterization of pyrazole derivatives, for example, involve understanding their reactivity and potential pharmacophore sites, which provide insights into the chemical properties and potential applications of these compounds (Titi et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including the compound of interest, involve reactions that yield a range of products with potential biological activities. The synthesized compounds have been analyzed using various spectroscopic methods and X-Ray crystallography to determine their structural and chemical properties. This detailed analysis serves as a foundation for understanding their reactivity and biological potential (A. Titi et al., 2020).
Antitumor, Antifungal, and Antibacterial Activities
Compounds related to 2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine have shown promising antitumor, antifungal, and antibacterial activities. Their biological activity against breast cancer and microbes has been confirmed through theoretical and experimental studies, highlighting their potential as pharmacophore sites for developing new therapeutic agents (A. Titi et al., 2020).
Anti-inflammatory and Antimicrobial Agents
Several derivatives of the pyrazolo[1,5-a]pyrimidine class, including 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These studies suggest the compounds' potential in treating inflammation and various microbial infections, with some derivatives showing comparable activity to standard drugs (R. Aggarwal et al., 2014).
Propiedades
IUPAC Name |
2-methyl-N-[2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propyl]pyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6/c1-10(9-26-14(17(18,19)20)7-11(2)25-26)8-22-16-13-5-4-6-21-15(13)23-12(3)24-16/h4-7,10H,8-9H2,1-3H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDUUMCSSUFOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CC(C)CNC2=NC(=NC3=C2C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)



![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)
![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)
![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)
![2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)


![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide](/img/structure/B5523039.png)